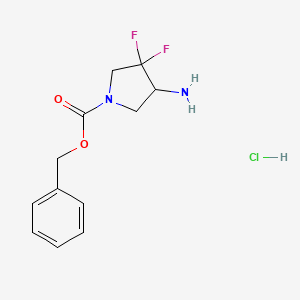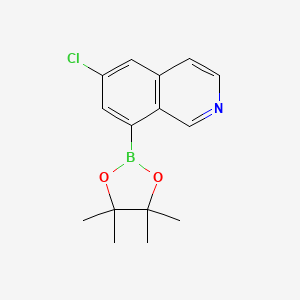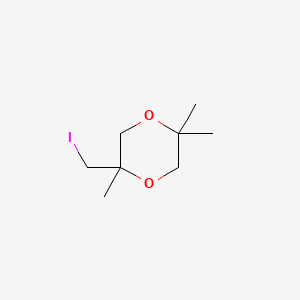
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically involves the reaction of 2,5,5-trimethyl-1,4-dioxane with iodomethane in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include alcohols or ketones, depending on the specific oxidizing agent and conditions used.
科学研究应用
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-2,5,5-trimethyl-1,4-dioxane
- 2-(Chloromethyl)-2,5,5-trimethyl-1,4-dioxane
Uniqueness
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which is a good leaving group and can facilitate various substitution reactions more readily compared to its bromo- and chloro- counterparts .
属性
分子式 |
C8H15IO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3 |
InChI 键 |
BFRPGSSTPVARJO-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(CO1)(C)CI)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


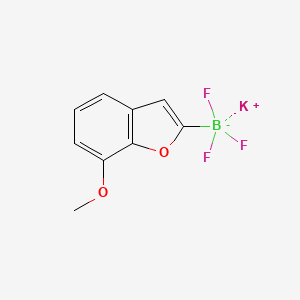
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
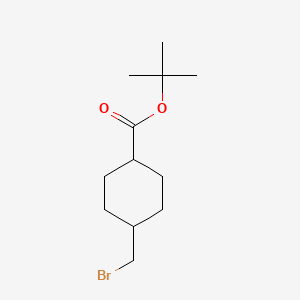
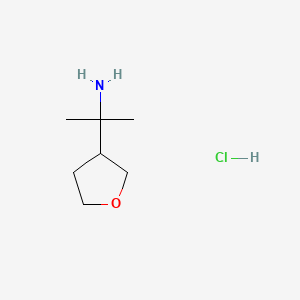
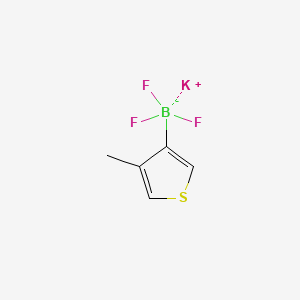
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
